REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH2:13]([N:20]1[CH2:25][CH2:24][CH:23]([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:22][CH2:21]1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.CI>O1CCCC1>[CH2:13]([N:20]1[CH2:25][CH2:24][C:23]([CH3:1])([C:26]([O:28][C:29]([CH3:32])([CH3:31])[CH3:30])=[O:27])[CH2:22][CH2:21]1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1
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Name
|
|
Quantity
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3.1 mL
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Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
8.9 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1CCC(CC1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
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Quantity
|
1.3 mL
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Type
|
reactant
|
Smiles
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CI
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 30 minutes at −78° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added in one portion
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Type
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TEMPERATURE
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Details
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The reaction mixture was warmed to ambient temperature
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Type
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STIRRING
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Details
|
stirred for 1 hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
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The reaction was quenched with water (100 mL)
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Type
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ADDITION
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Details
|
diluted with ethyl acetate (50 mL)
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (3×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic portions were dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified flash chromatography (silica, 40 g, ISCO, 0-100% ethyl acetate in heptanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)OC(C)(C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |